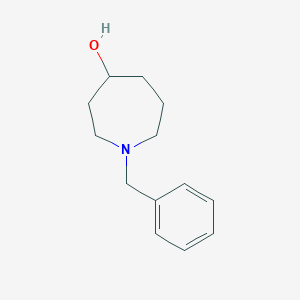

1-Benzylazepan-4-ol

説明

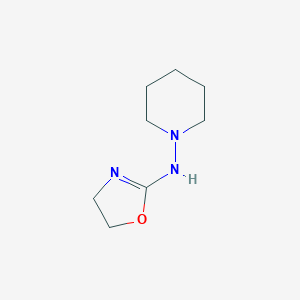

1-Benzylazepan-4-ol (1-Bz-4-ol) is a novel compound that is of great interest to the scientific community due to its potential applications in both research and therapeutic applications. It is a derivative of the benzylazepane class of compounds, which are known for their high solubility in aqueous media, making them ideal for use in a variety of laboratory experiments. 1-Bz-4-ol is also of interest due to its unique chemical structure, which has been shown to interact with a variety of receptors and enzymes in the body.

科学的研究の応用

Pharmacological and Synthetic Profile

1-Benzylazepan-4-ol, as part of the broader family of benzothiazepines and benzodiazepines, has been explored for various pharmacological and synthetic applications. The scientific research primarily focuses on the synthesis, chemical transformations, and the exploration of biological activities provided by derivatives of benzothiazepines and benzodiazepines, which share structural similarities with this compound.

Synthetic Methods and Chemical Transformations : Innovative synthetic methods for benzothiazepines, including this compound derivatives, have been developed due to their potential in drug discovery. These methods aim to enhance the efficacy and safety of compounds possessing the benzothiazepine moiety (Dighe et al., 2015; Khasimbi et al., 2021).

Biological Activities : The benzothiazepine derivatives, including those related to this compound, exhibit diverse biological activities such as acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. These activities highlight their potential utility in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015; Khasimbi et al., 2021).

- /5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt); Rai et al., 2017).

- Role in Environmental and Water Treatment : Beyond pharmacological applications, research on benzodiazepines, a class closely related to this compound, extends to environmental science, particularly in understanding their occurrence, fate, and transformation during water treatment. These insights are critical for mitigating the environmental impact of pharmaceutical compounds, emphasizing the broad utility of research on such chemical structures (Kosjek et al., 2012).

Safety and Hazards

1-Benzylazepan-4-ol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

特性

IUPAC Name |

1-benzylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIHLEFTHZLGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

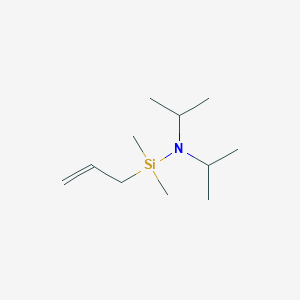

C1CC(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403208 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109162-29-0 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)